Desnicotinyl indinavir
Overview
Description
Desnicotinyl indinavir (DNI) is a new and powerful antiviral drug that has recently been developed by researchers in the field of medicinal chemistry. It is a prodrug of the drug indinavir, which is used to treat human immunodeficiency virus (HIV) infection. DNI is a promising agent for the treatment of HIV due to its high antiviral potency and its ability to be absorbed through the cell membrane.
Scientific Research Applications
Neuropharmacokinetics and Brain Delivery
Indinavir's ability to cross the blood-brain barrier was enhanced through the development of lactoferrin-treated nanoemulsions, significantly improving its delivery to the brain. This enhancement is crucial for treating neurological aspects of HIV infection, as standard forms of indinavir have limited brain penetration due to efflux by P-glycoprotein at the blood-brain barrier. The development of these nanoemulsions represents a significant advancement in the potential neurological applications of indinavir, offering a more effective treatment option for HIV-related brain infections or complications (Karami et al., 2019).
Antitumor Applications
Research into novel indinavir analogs has revealed significant antitumor activities. One such analog, CH05-10, demonstrated substantial cytotoxic effects across various human malignancies, suggesting a broad-spectrum antitumor application. This compound induced cell cycle arrest, apoptosis, endoplasmic reticulum stress, and autophagy in cancer cells, highlighting the potential for indinavir derivatives in cancer therapy. The pleiotropic effects of CH05-10 indicate its promise as a potent anticancer agent, opening new avenues for the use of indinavir and its analogs in oncology (You et al., 2010).
Enhancing Brain-Specific Accumulation
The incorporation of Tween 80 in lipid nanoemulsions for indinavir delivery has been shown to significantly improve its accumulation in the brain. This approach potentially bypasses the efflux mechanisms at the blood-brain barrier, providing a more effective means of delivering indinavir to target brain tissues. Such advancements in drug delivery systems are crucial for addressing the challenges of treating HIV and related complications within the central nervous system (Prabhakar et al., 2013).
Mechanism of Action
Target of Action
Desnicotinyl indinavir, also known as (+)-Desnicotinyl indinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
This compound acts as a protease inhibitor . It binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the HIV-1 protease, this compound disrupts the maturation process of the virus, preventing the formation of infectious viral particles . This disruption halts the replication of the virus, thereby reducing the viral load in the body.
Pharmacokinetics
The pharmacokinetics of indinavir, the parent compound of this compound, have been well-studied . Indinavir is metabolized in the liver via CYP3A4 enzymes to inactive metabolites . It is excreted primarily in the feces, with a smaller amount excreted in the urine . The time to peak concentration is approximately 0.8 ± 0.3 hours, and the elimination half-life is about 1.8 ± 0.4 hours . .
Result of Action
The primary molecular effect of this compound is the inhibition of the HIV-1 protease enzyme , leading to the formation of immature, non-infectious viral particles . This results in a decrease in the viral load within the body, slowing the progression of the disease. On a cellular level, this can lead to a reduction in the destruction of CD4 cells, thereby preserving immune function .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These may include the presence of other medications (potential for drug-drug interactions), patient adherence to medication schedules, and individual patient characteristics such as age, weight, and overall health status . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Desnicotinyl indinavir is known to interact with various enzymes, proteins, and other biomolecules . It has been found to show significantly higher interaction with Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been observed to affect immune response against the opportunistic fungus Cryptococcus neoformans . It influences the function of dendritic cells (DC), inducing an expansion of DC with CD8α phenotype in spleens of infected hosts . This leads to an efficient, T cell-protective response .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with all four proteases at the active binding site of receptors . It inhibits the HIV viral protease enzyme, preventing cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes metabolism, with N-dealkylation, N-oxidation, and hydroxylation being the major pathways . The involvement of isoforms of the CYP3A subfamily in the oxidative metabolism of this compound has been indicated .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It’s known to enhance the absorptive flux, likely due to an active transport mechanism or a decrease of their efflux by carriers such as P-gp .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Tools like DeepLoc 2.0 can predict multi-label subcellular localization using protein language models
properties
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGKCALCCOODL-XXEBQWMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150323-38-9 | |
Record name | Desnicotinyl indinavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESNICOTINYL INDINAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.